molecular formula C15H8FN3S B2987814 3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile CAS No. 306976-62-5

3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile

Cat. No. B2987814
CAS RN: 306976-62-5
M. Wt: 281.31
InChI Key: DINXMGHXPHOEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile, also known as AFTI, is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. AFTI is an organic compound with a unique chemical structure that consists of a nitrogen atom, two carbon atoms, two fluorine atoms, and a thienyl group. AFTI has been studied for its potential use in the synthesis of organic compounds, its ability to act as an enzyme inhibitor, and its potential use in drug development.

Scientific Research Applications

Imaging of Histone Deacetylases in Brain Tumors

This compound has been utilized in the development of a novel [18F] labelled HDAC1/2-specific inhibitor . The aim is to visualize histone deacetylases (HDACs) in brain tumors using positron emission tomography (PET). HDACs, which are overexpressed in various tumor diseases, play a role in gene expression by influencing the acetylation of lysine residues on histones. The inhibitor, known as BA3, exhibits high inhibitory potency for HDAC1 and HDAC2, making it a potential tool for non-invasive imaging of these enzymes in brain tumors .

Cancer Therapy

Due to the role of HDACs in gene expression and their overexpression in tumor diseases, HDAC inhibitors like the one derived from this compound are of interest for cancer therapy. By inhibiting HDACs, the compound could potentially reverse the aberrant acetylation of histones, thereby affecting the expression of genes involved in tumor growth and survival .

Pharmacological Studies

The compound has been characterized through in vitro and in vivo pharmacological studies. These studies are crucial for understanding the inhibitory potency of the compound and its pharmacokinetics, which are essential for determining its suitability as a therapeutic agent .

Pharmacokinetic Optimization

Further research is required to optimize the pharmacokinetic properties of this compound for PET imaging. This involves improving its radiochemical yield, purity, and molar activity to ensure it can be used effectively and safely in clinical settings .

Radiosynthesis Development

The compound has been used in the development of a two-step one-pot radiosynthesis process. This process is important for producing the radiotracer in a form that is suitable for use in PET imaging .

Specificity Towards HDAC Isoforms

The compound’s specificity towards HDAC1 and HDAC2, as opposed to HDAC3 and HDAC6, is significant. This specificity allows for targeted imaging and therapy, which is beneficial for treating diseases where particular HDAC isoforms are implicated .

Radiofluorination Techniques

The compound is involved in the development of radiofluorination techniques, which are used to label the HDAC inhibitor with [18F] for PET imaging. This technique is vital for creating radiotracers that can be detected by PET scanners .

Molecular Imaging Research

Lastly, this compound contributes to the broader field of molecular imaging research. By enabling the visualization of specific enzymes within the brain, it aids in the understanding of various neurological conditions and the development of new diagnostic methods .

properties

IUPAC Name

3-amino-4-fluoro-1-thiophen-2-ylindene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3S/c16-11-4-1-3-9-13(11)14(19)10(7-17)15(9,8-18)12-5-2-6-20-12/h1-6H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINXMGHXPHOEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=C(C2(C#N)C3=CC=CS3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.